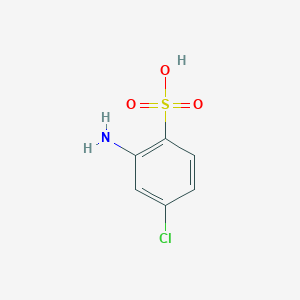

2-Amino-4-chlorobenzenesulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3479-10-5 |

|---|---|

Molecular Formula |

C6H6ClNO3S |

Molecular Weight |

207.64 g/mol |

IUPAC Name |

2-amino-4-chlorobenzenesulfonic acid |

InChI |

InChI=1S/C6H6ClNO3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11) |

InChI Key |

OMQCGHBXGJBBOL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)N)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Chlorobenzenesulfonic Acid

Established Synthetic Pathways

The conventional synthesis of 2-Amino-4-chlorobenzenesulfonic acid is rooted in fundamental aromatic chemistry, primarily utilizing chlorobenzene (B131634) derivatives as starting materials. These methods, while effective, often involve multi-step processes that include sulfonation, nitration, and subsequent reduction.

Derivations from Chlorobenzenes and Sulfonic Acids

The synthesis often begins with the sulfonation of a chlorobenzene precursor. For instance, the reaction of monochlorobenzene with a sulfonating agent typically yields 4-chlorobenzenesulfonic acid, although this process can also produce undesired isomers such as 2-chlorobenzenesulfonic acid and 3-chlorobenzenesulfonic acid. google.com Processes have been developed to convert these isomeric byproducts into the desired 4-chlorobenzenesulfonic acid by heating them in the presence of sulfuric acid at temperatures ranging from 100 to 300°C. google.comgoogle.com This isomerization is a critical step for maximizing the yield of the para-isomer, which is the necessary precursor for subsequent functional group manipulations.

Another established route involves starting with p-dichlorobenzene. This compound can undergo sulfonation and nitration to produce sodium-2-nitro-1,4-dichloro-benzene-6-sulfonate with high yields. njit.edu This intermediate is then subjected to hydrolysis to form sodium-2-nitro-4-chlorophenol-6-sulfonate, a reaction where the purity of the starting material and the concentration of the base are crucial for achieving good yields. njit.edu

Nitration and Reduction Approaches

A common and pivotal strategy in the synthesis of this compound involves the introduction of a nitro group onto the benzene (B151609) ring, followed by its reduction to an amino group.

Starting from 4-chlorobenzenesulfonic acid, a nitration step is performed to introduce a nitro group at the position ortho to the sulfonic acid group and meta to the chlorine atom, yielding 4-chloro-3-nitrobenzenesulfonic acid. The subsequent reduction of the nitro group is the final step to obtain the target molecule.

In a related synthesis for a similar compound, 2-amino-4-chlorophenol-6-sulfonic acid, the reduction of the intermediate sodium-2-nitro-4-chlorophenol-6-sulfonate has been explored with various reagents. njit.edu Catalytic hydrogenation using palladium on charcoal, platinum oxide, or palladium oxide has proven effective, with yields ranging from 70% to 83%. njit.edu The use of inorganic reducing agents like stannous chloride in hydrochloric acid also gives a high yield of 81%. njit.edu

The table below summarizes the yields of different reduction methods for a related nitro-sulfonated intermediate.

| Reducing Agent / Catalyst | Medium | Yield (%) |

| Stannous chloride / HCl | Acidic | 81 |

| Zinc / HCl | Acidic | 57 |

| Palladium on Charcoal | Aqueous Acid/Alkaline | 70-83 |

| Platinum Oxide | Aqueous Acid/Alkaline | 70-83 |

| Palladium Oxide | Aqueous Acid/Alkaline | 70-83 |

| Raney Nickel | - | 38 |

| Data derived from the reduction of sodium-2-nitro-4-chlorophenol-6-sulfonate. njit.edu |

Novel and Optimized Synthesis Routes

In response to the growing demand for more efficient, safer, and environmentally friendly chemical manufacturing, research has focused on optimizing existing synthetic pathways and developing novel routes for producing specialty chemicals like this compound.

Process Intensification Studies in Chemical Synthesis

Process intensification (PI) involves developing innovative equipment and techniques to achieve significant improvements in chemical manufacturing. mdpi.com Key strategies include miniaturization, the use of static mixers, multifunctional reactors, and shifting from traditional batch processes to more efficient continuous operations. mdpi.comcetjournal.it These approaches lead to better process control, higher product quality, lower capital and operating costs, reduced waste, and improved safety. mdpi.com

For nitration reactions, which are highly exothermic and fast, converting from a semi-batch to a continuous process can drastically reduce solvent volumes and improve heat exchange efficiency. cetjournal.it For instance, in a related synthesis, optimizing the nitration conditions for producing 2-amino-5-chloro-4-methylbenzenesulfonic acid by carefully controlling temperature, reaction time, and the ratios of fuming nitric and sulfuric acids increased the reaction yield from 65.7% to 91%. researchgate.net

The following table illustrates the impact of optimizing nitration conditions for a similar sulfonic acid synthesis.

| Parameter | Industrial Process | Optimized Process |

| Fuming H₂SO₄ to Substrate Ratio (mass) | - | 4 |

| Fuming HNO₃ to Substrate Ratio (molar) | - | 1.05 |

| Reaction Temperature (°C) | - | -5 |

| Reaction Time (h) | - | 3 |

| Yield (%) | 65.7 | 91 |

| Data from the optimization of the nitration of sodium 2-chlorotoluene-4-sulfonate. researchgate.net |

Green Chemistry Approaches to Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.itepa.gov In the context of synthesizing this compound, this involves selecting less hazardous solvents, reducing waste by improving atom economy, and using catalytic reagents over stoichiometric ones. unife.it

A key target for greening the synthesis is the replacement of hazardous solvents and reagents. For example, traditional chlorination steps, which generate significant waste, can potentially be replaced. epa.gov The development of processes that utilize nucleophilic aromatic substitution for hydrogen (NASH) represents a breakthrough in eliminating chlorine from certain syntheses, dramatically reducing organic and inorganic waste as well as wastewater. epa.gov While not yet specifically applied to this compound, this approach highlights a potential avenue for future green synthesis design.

Reaction Mechanism Elucidation in Synthetic Processes

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing novel pathways. The synthesis of this compound involves several key reaction types, including electrophilic aromatic substitution (sulfonation and nitration) and nucleophilic substitution or reduction.

The most common method for creating the sulfonamide linkage, which is structurally related to sulfonic acids, involves the sulfonylation of amines with sulfonyl chlorides in the presence of a base to neutralize the HCl formed. researchgate.net The elucidation of mechanisms in related reactions, such as the base-promoted, direct coupling of aniline (B41778) and nitrobenzene, has been recognized as a significant breakthrough in nucleophilic aromatic substitution chemistry. epa.gov This understanding allows for the development of new processes that avoid harsh reagents and minimize waste.

For the synthesis of this compound, a thorough understanding of the regioselectivity in the sulfonation and nitration steps is crucial for maximizing the yield of the desired isomer and minimizing difficult separation procedures.

Chemical Reactivity and Derivative Synthesis of 2 Amino 4 Chlorobenzenesulfonic Acid

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-amino-4-chlorobenzenesulfonic acid is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. youtube.com The outcome of these reactions is largely governed by the directing effects of the existing substituents. The amino group is a powerful activating group and an ortho-, para-director, while the chloro and sulfonic acid groups are deactivating and meta-directing. youtube.com

In the case of this compound, the activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. However, the position para to the amino group is already occupied by the chloro substituent. Therefore, electrophilic attack is expected to occur at the positions ortho to the amino group, which are C3 and C5. Steric hindrance from the adjacent sulfonic acid group at C2 may influence the regioselectivity of the substitution.

A notable example of an EAS reaction is sulfonation, where the compound reacts with fuming sulfuric acid (a mixture of H2SO4 and SO3). masterorganicchemistry.com The incoming electrophile, SO3, will be directed by the amino group. The reaction of chlorobenzene (B131634) with concentrated sulfuric acid yields a mixture of ortho and para isomers, with the para isomer being the major product. youtube.com

Nucleophilic Displacement Reactions

While the electron-rich aromatic ring of this compound is more susceptible to electrophilic attack, under specific conditions, it can undergo nucleophilic aromatic substitution (NAS). In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The chloro group can act as a leaving group, particularly when the ring is activated by strongly electron-withdrawing groups.

Research has shown that sulfonic acid groups on electron-deficient benzene rings can undergo ipso-nucleophilic substitution with active methylene (B1212753) compounds, leading to the formation of new carbon-carbon bonds. nih.govacs.org This type of reaction proceeds under mild conditions without the need for transition-metal catalysts. nih.gov The reaction mechanism is thought to involve the formation of a Meisenheimer adduct, which is stabilized by the electron-withdrawing groups on the benzene ring. nih.govacs.org Although this has been demonstrated with 2,4-dinitrobenzenesulfonic acid, it suggests a potential, though less favorable, pathway for this compound under suitable conditions.

Amine Group Derivatization

The primary amino group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Condensation Reactions for Schiff Base Ligand Synthesis

The amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. sciencepublishinggroup.comresearchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. nih.gov

Schiff bases derived from this compound and various carbonyl compounds are of interest in coordination chemistry. The resulting ligands can coordinate with transition metal ions to form stable metal complexes. sciencepublishinggroup.com The synthesis of these ligands is often achieved by refluxing equimolar amounts of the amine and the corresponding aldehyde or ketone in a suitable solvent like ethanol (B145695). mdpi.com

Table 1: Synthesis of Schiff Base Ligands

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| This compound | Aldehyde/Ketone | Schiff Base | Reflux in Ethanol |

Coupling Reactions for Complex Molecule Formation

The amino group of this compound can also participate in various coupling reactions to form larger, more complex molecules. A significant application is in the synthesis of azo dyes, where the amine is first diazotized with nitrous acid (HNO2) to form a diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form an azo compound characterized by the -N=N- linkage.

Furthermore, the amino group can be acylated to form amides. This is often done to protect the amino group during other reactions or to introduce new functionalities. libretexts.org Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), can be employed to facilitate the formation of an amide bond between the amino group of this compound and a carboxylic acid. uni-kiel.depeptide.combachem.com This methodology is fundamental in peptide synthesis and can be adapted for the creation of a wide range of amide derivatives. uniurb.itnih.gov

Sulfonic Acid Group Transformations

The sulfonic acid group is a strong acid and is typically present as the sulfonate anion (-SO3-) under neutral or basic conditions. Its reactivity is distinct from that of the amino and chloro groups.

Role in Sulfonation Reactions

While this compound is the product of a sulfonation reaction, the sulfonic acid group itself can influence further electrophilic substitution. As a deactivating, meta-directing group, it will direct incoming electrophiles to the positions meta to it (C3 and C5). This is in opposition to the directing effect of the activating amino group. The regiochemical outcome of further sulfonation or other electrophilic substitutions will therefore be a result of the competition between these directing effects.

The sulfonation of aromatic compounds is a reversible process. masterorganicchemistry.com Under certain conditions, such as heating in the presence of dilute acid, the sulfonic acid group can be removed from the aromatic ring. This desulfonation reaction can be synthetically useful for temporarily blocking a position on the ring to direct other substituents, followed by removal of the sulfonic acid group.

Table 2: Summary of Reactivity

| Functional Group | Type of Reaction | Key Reagents | Typical Product |

|---|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution | Fuming H2SO4, HNO3/H2SO4 | Further substituted benzene derivatives |

| Amino Group | Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) |

| Amino Group | Azo Coupling (via Diazotization) | NaNO2/HCl, then coupling partner | Azo compounds |

| Amino Group | Amide Formation | Carboxylic acid, Coupling Reagent (e.g., DCC) | Amides |

| Sulfonic Acid Group | Desulfonation | Dilute Acid, Heat | 2-Chloroaniline |

Functionalization Strategies

Functionalization of this compound can be achieved by targeting its reactive sites. The amino group is a key site for modifications, such as diazotization, which is a foundational step in the synthesis of azo dyes. nih.gov This process involves treating the aromatic amine with nitrous acid to form a diazonium salt intermediate. gauthmath.com The sulfonic acid group, being strongly acidic and water-solubilizing, influences the compound's physical properties and can participate in reactions such as conversion to sulfonyl chlorides or sulfonamides. acs.org Furthermore, the benzene ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of new functional groups. The chloro and sulfonic acid groups are deactivating, while the amino group is activating and ortho-, para-directing. gauthmath.comshaalaa.com

Halogen Atom Reactivity (Chlorine)

The chlorine atom attached to the benzene ring of this compound is generally unreactive towards nucleophilic substitution under standard conditions. The presence of the electron-withdrawing sulfonic acid group further deactivates the ring, making displacement of the chlorine atom difficult. acs.org

Despite its general inertness, the chloro group can be substituted under specific, often harsh, reaction conditions. Nucleophilic aromatic substitution (SNAr) reactions can replace the chlorine atom with other functional groups. For instance, replacement by a hydroxyl group to form a phenol derivative often requires high temperatures and pressures, such as treatment with aqueous sodium hydroxide (B78521) at 300°C. acs.org The difficulty arises because the sulfonic acid group exists as an anion in basic solutions, leading to electrostatic repulsion with incoming nucleophiles. Converting the sulfonic acid to a neutral group, like a sulfonamide, can facilitate substitution by hydroxide ions. acs.org The reactivity of the chloro group can be influenced by the nature of other substituents on the ring and the specific nucleophile used.

Synthesis of Advanced Intermediates

This compound serves as a crucial starting material for the synthesis of various advanced intermediates used in different industrial sectors.

A primary application of this compound is in the manufacturing of azo dyes. nih.gov The synthesis involves a two-step process: diazotization followed by a coupling reaction. nih.govgauthmath.com

Diazotization: The amino group of this compound is converted into a diazonium salt. This is typically achieved by reacting the compound with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C). marquette.edugoogle.com

Coupling Reaction: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the stable azo compound (-N=N- linkage) which constitutes the dye. nih.govgauthmath.com The specific color of the dye is determined by the chemical structure of both the diazonium salt and the coupling component. gauthmath.com

Table 1: General Steps for Azo Dye Synthesis from this compound

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-5°C | 4-chloro-2-sulfobenzenediazonium salt |

| 2 | Azo Coupling | Electron-rich compound (e.g., Naphthol, Aniline (B41778) derivative), Alkaline or acidic medium | Azo dye |

Quinazolinone derivatives are a class of heterocyclic compounds with significant pharmacological activities. marquette.edu Their synthesis often starts from anthranilic acid (2-aminobenzoic acid) or its derivatives. nih.govorganic-chemistry.org While not a direct precursor, this compound can be envisioned as a starting point for quinazolinone synthesis after modification of the sulfonic acid group into a carboxylic acid or a related functional group like an amide or nitrile.

General synthetic routes to quinazolinones that could be adapted for derivatives of this compound include:

Condensation with Amides: Reaction of an anthranilic acid derivative with an acid amide. nih.gov

From 2-Aminobenzamides: Cyclization of 2-aminobenzamides with various reagents like aldehydes or esters. marquette.eduorganic-chemistry.org For instance, a 2-aminobenzamide (B116534) can react with an aldehyde, catalyzed by p-toluenesulfonic acid, to yield a 4(3H)-quinazolinone. organic-chemistry.org

From 2-Aminonitriles: Tandem reactions using 2-aminobenzonitriles with alcohols can also produce quinazolinones. acs.org

The synthesis typically involves the formation of the pyrimidine (B1678525) ring of the quinazolinone structure through cyclization reactions. nih.gov

The structural motifs within this compound, namely the chloroaniline and sulfonamide-like features, are found in various agrochemicals. wikipedia.orgapsnet.org

Herbicides: Chloroanilines are precursors to numerous herbicides, including ureas and dinitroanilines. google.comwikipedia.org For instance, 4-chloroaniline (B138754) is a known metabolite of several herbicides. nih.gov Sulfonylurea herbicides are a major class of compounds that act by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is crucial for the biosynthesis of certain amino acids. wikipedia.org While direct synthesis from this compound is not commonly documented, its derivatives could potentially be used to create novel herbicidal compounds.

Fungicides: Sulfonamide derivatives have shown significant fungicidal activity. apsnet.org For example, amisulbrom, a sulfonamide fungicide, is effective against various plant pathogens. beilstein-journals.org The anilide chemical group is also present in a diverse range of fungicides. apsnet.org Research has explored the synthesis of novel sulfonamides with fungicidal properties against pathogens like Botrytis cinerea. The development of such fungicides often involves reacting substituted anilines with sulfonyl chlorides, a pathway where this compound or its derivatives could serve as key building blocks.

Precursors for Specialty Chemicals (Corrosion Inhibitors, Polymer Stabilizers)google.com

This compound is a versatile chemical intermediate valued for its specific combination of functional groups: a primary aromatic amine, a sulfonic acid group, and a chlorine atom attached to the benzene ring. This unique structure allows it to serve as a precursor in the synthesis of a variety of specialty chemicals, particularly those requiring a sulfonated aromatic core. Its reactivity is primarily centered around the amino group, which can be readily diazotized or undergo condensation reactions to build more complex molecules.

While its application is documented in the synthesis of certain dyes and pigments, its potential extends to other areas like corrosion inhibition. The presence of electron-donating (amine) and electron-withdrawing (chloro, sulfonic acid) groups, along with heteroatoms (N, S, O), makes it a molecule of interest for surface chemistry applications.

Research Findings in Derivative Synthesis

The primary documented use of this compound as a precursor is in the manufacturing of azo dyes and pigments. In this process, the arylamine is transformed into a diazonium salt by reacting it with a source of nitrous acid, typically at low temperatures. google.comontosight.ai This diazonium salt is a potent electrophile that can then be coupled with another aromatic compound (a coupling component) to form an azo compound, which is characterized by the -N=N- linkage that forms the basis of the chromophore. google.com

A specific example is its use as a starting material for producing azo lake pigments. google.comontosight.ai Patents have detailed procedures where this compound is listed among other aminobenzenesulfonic acids for diazotization and subsequent coupling to create pigments with good color strength and gloss for inks and paints. google.comontosight.ai It is also a key reactant in the synthesis of the specialty dye Reactive Red 120, where it undergoes a reaction with 4,6-dichloro-1,3,5-triazin-2-amine.

Application as a Corrosion Inhibitor Precursor

While specific research focusing exclusively on this compound as a corrosion inhibitor is not extensively detailed in available literature, the performance of structurally similar compounds provides significant insight into its potential. Aromatic compounds containing amino and sulfonic acid groups are recognized as effective corrosion inhibitors, particularly for steel in acidic environments. They function by adsorbing onto the metal surface, creating a protective barrier that impedes both anodic and cathodic corrosion reactions.

Detailed studies on the closely related analogue, 4-Aminobenzenesulfonic acid (sulfanilic acid), demonstrate the efficacy of this class of compounds. Research on carbon steel in a 1 M HCl medium showed that sulfanilic acid acts as an effective mixed-type inhibitor. Its inhibition efficiency was found to be directly dependent on its concentration, as it adsorbs onto the steel surface according to the Langmuir adsorption isotherm model.

The data below illustrates the performance of 4-Aminobenzenesulfonic acid, which serves as a strong indicator for the potential of its chlorinated isomer, this compound. The presence of a chlorine atom in the this compound molecule would further influence electron density and adsorption properties, potentially enhancing its inhibitory action.

Inhibition Efficiency of 4-Aminobenzenesulfonic Acid on Carbon Steel in 1 M HCl

| Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 200 | 72.58 |

| 400 | 79.45 |

| 600 | 84.15 |

| 800 | 88.16 |

| 1000 | 92.14 |

Data derived from studies on the analogue 4-Aminobenzenesulfonic acid.

Potential as a Polymer Stabilizer Precursor

The use of this compound as a precursor for polymer stabilizers is not well-documented in reviewed patents or scientific literature. In principle, aromatic amines can act as stabilizers in polymers by functioning as radical scavengers or antioxidants, thereby preventing or slowing the degradation of the polymer matrix caused by heat, light, or oxidation. Derivatives of this compound could potentially be synthesized to incorporate this functionality into polymer systems. However, specific research and industrial application in this area are not established.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of 2-Amino-4-chlorobenzenesulfonic acid. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of the bond type and its chemical environment. nih.govnih.gov

The vibrational spectrum of this compound is dominated by the characteristic bands of its primary functional groups: the amino (-NH₂), chloro (-Cl), and sulfonic acid (-SO₃H) groups attached to the benzene (B151609) ring. While a fully assigned experimental spectrum for this specific molecule is not widely published, assignments can be reliably made by comparing its expected frequencies with those of structurally similar compounds such as aminobenzoic acids, benzenesulfonamides, and other substituted benzene derivatives. researchgate.netcore.ac.ukresearchgate.net

Key Vibrational Modes:

Amino Group (-NH₂) Vibrations: The -NH₂ group typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹. core.ac.uk

Sulfonic Acid Group (-SO₃H) Vibrations: This group is characterized by several distinct vibrations. The O-H stretching band is typically broad and appears in the 3200-3600 cm⁻¹ range due to hydrogen bonding. core.ac.uk The asymmetric and symmetric S=O stretching modes are strong and appear in the regions of 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively. The S-O stretching vibration is found around 700-800 cm⁻¹.

Aromatic Ring Vibrations: The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ range. The substitution pattern on the ring influences the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region, which can be diagnostic of the arrangement of substituents.

Carbon-Chlorine (-C-Cl) Vibration: The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range in the infrared and Raman spectra. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| N-H Scissoring (Bending) | 1600 - 1650 | |

| Sulfonic Acid (-SO₃H) | O-H Stretching | 3200 - 3600 (broad) |

| S=O Asymmetric Stretching | 1250 - 1120 | |

| S=O Symmetric Stretching | 1080 - 1030 | |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| C=C Stretching | 1400 - 1600 | |

| Carbon-Halogen | C-Cl Stretching | 600 - 800 |

Note: These are typical ranges and the exact frequencies for this compound may vary based on its solid-state packing, intermolecular interactions, and experimental conditions.

Vibrational spectroscopy can be employed to analyze the conformational isomers of a molecule. Different spatial arrangements (conformers) of the -NH₂ and -SO₃H groups relative to the benzene ring and each other can lead to slight shifts in the vibrational frequencies. By comparing the experimental FT-IR and FT-Raman spectra with theoretical spectra calculated for different possible conformers (often using Density Functional Theory, DFT), the most stable conformation in the solid state or in solution can be identified. nih.govresearchgate.net For instance, the orientation of the sulfonic acid group can be influenced by intramolecular hydrogen bonding with the adjacent amino group, which would be reflected in the O-H and N-H stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework of this compound can be unambiguously established. mdpi.comcam.ac.uk

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the amino group. The aromatic region will feature three protons, whose chemical shifts are influenced by the electronic effects of the -NH₂, -Cl, and -SO₃H substituents. The amino group (-NH₂) is strongly electron-donating, causing upfield shifts (to lower ppm), while the sulfonic acid (-SO₃H) and chlorine (-Cl) groups are electron-withdrawing, causing downfield shifts (to higher ppm). nih.gov

H-3: This proton is ortho to the activating -NH₂ group and meta to the deactivating -Cl and -SO₃H groups. It is expected to be a doublet and appear at a relatively upfield position.

H-5: This proton is ortho to the -Cl group and meta to the -NH₂ and -SO₃H groups. It is expected to be a doublet of doublets and appear downfield.

H-6: This proton is ortho to the deactivating -SO₃H group and meta to the -NH₂ and -Cl groups. It is expected to be a doublet and appear at the most downfield position of the aromatic protons.

-NH₂ Protons: The signal for the amino protons can be broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It may exchange with deuterium (B1214612) in solvents like D₂O.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

| H-3 | ~6.8 - 7.0 | d (doublet) |

| H-5 | ~7.2 - 7.4 | dd (doublet of doublets) |

| H-6 | ~7.7 - 7.9 | d (doublet) |

| -NH₂ | Variable | br s (broad singlet) |

Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are determined by the attached substituent. The carbon atoms directly bonded to substituents (ipso-carbons) show significant shifts. organicchemistrydata.org

C-1 (ipso to -SO₃H): Expected to be significantly downfield.

C-2 (ipso to -NH₂): Shifted downfield, but less so than C-1 and C-4 due to the -NH₂ group's shielding effect in some contexts.

C-3: Shielded (shifted upfield) due to the ortho effect of the -NH₂ group.

C-4 (ipso to -Cl): Shifted downfield due to the electronegativity of chlorine.

C-5: Influenced by ortho-Cl and meta-NH₂/SO₃H groups, expected in the mid-range of aromatic carbons.

C-6: Shifted downfield due to the ortho effect of the -SO₃H group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~140 - 145 |

| C-2 | ~145 - 150 |

| C-3 | ~115 - 120 |

| C-4 | ~125 - 130 |

| C-5 | ~128 - 132 |

| C-6 | ~130 - 135 |

Note: These are predicted values based on standard substituent effects. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular weight of this compound is 207.64 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass, depending on the ionization technique used.

The fragmentation pattern observed in tandem MS (MS/MS) experiments is crucial for structural confirmation. For aromatic sulfonic acids, characteristic fragmentation pathways involve the loss of the sulfonic acid group. researchgate.netnih.gov

Common Fragmentation Pathways:

Desulfonation: A primary fragmentation is the loss of sulfur trioxide (SO₃, 80 Da) from the molecular ion, leading to a fragment corresponding to 4-chloroaniline (B138754). This is often a dominant pathway for aromatic sulfonic acids. researchgate.net

Loss of HSO₃: Cleavage of the C-S bond can also result in the loss of the HSO₃ radical (81 Da).

Loss of Chlorine: Fragmentation can occur via the loss of a chlorine atom (Cl, 35/37 Da), which will show a characteristic isotopic pattern.

Loss of Amino Group: The loss of the amino group, typically as ammonia (B1221849) (NH₃, 17 Da) from the protonated molecule, is another possible pathway, common for amino-containing compounds. nih.govuni-muenster.de

SO₂ Elimination: In some aromatic sulfonamides and related compounds, a rearrangement followed by the elimination of sulfur dioxide (SO₂, 64 Da) has been observed. nih.gov

The analysis of these characteristic neutral losses and the resulting fragment ions allows for a confident identification of the compound's structure.

Molecular Weight and Fragmentation Pattern Analysis

The molecular weight of a compound is a fundamental property determined through mass spectrometry. For this compound, the molecular weight is calculated based on its chemical formula, C₆H₆ClNO₃S. nih.govchemscene.com

Molecular Weight Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆ClNO₃S | nih.gov |

Mass spectrometry fragmentation patterns provide insight into a molecule's structure by analyzing the masses of the fragments produced upon ionization. While a specific experimental spectrum for this compound is not detailed in the search results, a probable fragmentation pattern can be inferred from its functional groups—an amino group, a chloro group, and a sulfonic acid group attached to a benzene ring.

The fragmentation of protonated amino acids often involves characteristic losses, such as the neutral loss of water (H₂O) and carbon monoxide (CO). nih.gov In the case of aromatic sulfonic acids, such as the closely related sulfanilic acid, common fragmentation pathways include the loss of sulfur dioxide (SO₂) or the entire sulfonic acid group (SO₃). nist.gov For this compound, the principal fragmentation ions would likely result from:

Loss of the sulfonic acid group: Cleavage of the C-S bond could lead to the loss of SO₃.

Cleavage next to functional groups: Similar to other carboxylic acids and amines, fragmentation can occur adjacent to the C=O or C-N bonds, although the sulfonic acid group dominates this behavior. libretexts.org

Loss of water or ammonia: The amino and sulfonic acid groups can facilitate the loss of H₂O or NH₃. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). unm.edu This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. The exact mass is the calculated mass of a molecule based on the most abundant isotope of each element. nih.gov

Exact Mass Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆ClNO₃S | nih.gov |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The molecule possesses potent hydrogen bond donors (the amino -NH₂ group and the sulfonic acid -SO₃H group) and acceptors (the oxygen atoms of the sulfonate group and the nitrogen atom of the amino group). nih.gov These interactions are among the strongest intermolecular forces and would likely play a dominant role in the crystal packing, potentially forming extensive networks or layered structures, a feature observed in the crystal structures of related sulfonamides. rsc.orgresearchgate.net

Halogen Bonding: The chlorine atom on the benzene ring can participate in halogen bonding. This is a noncovalent interaction where the halogen atom acts as an electrophilic region (known as a σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom from an adjacent molecule. ijres.orgresearchgate.net In this case, C-Cl···O or C-Cl···N interactions would be anticipated, contributing to the stability of the crystal lattice. researchgate.netrsc.org

π-π Stacking: The aromatic benzene rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings align, further consolidating the crystal packing. researchgate.net

Crystallographic Parameters and Unit Cell Analysis

Crystallographic parameters define the size and shape of the unit cell, which is the smallest repeating unit of a crystal lattice. nih.gov These parameters include the unit cell dimensions (a, b, and c), the angles between them (α, β, and γ), the crystal system, and the space group. The determination of these values requires experimental data from single-crystal X-ray diffraction. As no such data was found for this compound, these parameters remain undetermined.

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | a = N/A, b = N/A, c = N/A |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher one. libretexts.orgelte.hu Molecules that absorb light in this region are known as chromophores. elte.hu In this compound, the chromophore is the substituted benzene ring, which contains delocalized π-electrons as well as non-bonding (n) electrons on the nitrogen, oxygen, and chlorine atoms.

Analysis of π→π* and n→π* Transitions

The electronic transitions observed in the UV-Vis spectrum of this compound can be classified into two primary types:

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orgelte.hu They are characteristic of conjugated systems like the aromatic ring in the molecule. These transitions are typically high in energy and result in strong absorption bands in the UV spectrum.

n→π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms, to a π* antibonding orbital of the aromatic ring. elte.hunih.gov Generally, n→π* transitions are of lower energy and intensity than π→π* transitions and appear at longer wavelengths. researchgate.net The presence of both an aromatic system and heteroatoms with lone pairs suggests that the spectrum of this compound will exhibit both types of transitions. analis.com.my

Solvent Effects on Electronic Spectra

The study of solvent effects on the ultraviolet-visible (UV-Vis) absorption spectra of a molecule, a phenomenon known as solvatochromism, provides profound insights into the electronic structure of the solute and its interactions with the surrounding solvent matrix. wikipedia.org For a compound like this compound, which possesses both electron-donating (amino, -NH₂) and electron-withdrawing (sulfonic acid, -SO₃H) groups, as well as a halogen substituent (chloro, -Cl), its electronic transitions are particularly sensitive to the polarity and hydrogen-bonding capabilities of the solvent.

The interaction between the solvent and the solute molecule can differentially stabilize the electronic ground state and the excited state. This differential solvation alters the energy gap between these states, resulting in a shift of the absorption maximum (λmax). wikipedia.org These shifts are categorized as:

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which occurs when the excited state is more stabilized by the solvent than the ground state. This is often seen in π→π* transitions as the excited state is typically more polar. researchgate.net

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which occurs when the ground state is more stabilized than the excited state. This is common for n→π* transitions in polar, protic solvents, where hydrogen bonding to the lone pair of electrons on a heteroatom stabilizes the ground state, increasing the energy required for excitation. bau.edu.lb

While specific experimental data for the solvatochromism of this compound is not extensively detailed in the surveyed literature, the expected behavior can be inferred from studies on structurally similar compounds, such as substituted anilines and other aromatic sulfonic acids. researchgate.netresearchgate.net The electronic spectrum of this compound is dominated by π→π* transitions within the benzene ring, influenced by its substituents.

The expected solvatochromic behavior in different solvent classes would be:

Non-polar Solvents (e.g., Cyclohexane): In these solvents, solute-solvent interactions are minimal. The observed spectrum represents the electronic transitions of the molecule with the least perturbation from its environment. researchgate.net

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents interact through dipole-dipole forces. They can stabilize a polar excited state more than the ground state, typically leading to a bathochromic shift in the π→π* transition bands compared to non-polar solvents. researchgate.net

Polar Protic Solvents (e.g., Ethanol (B145695), Water): These solvents can act as both hydrogen bond donors and acceptors. Strong hydrogen bonding can occur with the lone pair of the amino group and with the sulfonic acid group. This can lead to significant stabilization of both ground and excited states, often resulting in substantial spectral shifts. For many substituted anilines, a move to more polar, protic solvents results in a bathochromic shift for the primary π→π* absorption bands. researchgate.net

The following interactive table illustrates the typical solvatochromic shifts observed for aromatic amines, which can be considered representative of the expected behavior for this compound. The λmax values are hypothetical and for illustrative purposes to demonstrate the general trend.

Table 1: Illustrative Solvent Effects on the π→π Absorption Maximum (λmax) of an Aromatic Amine*

| Solvent | Polarity Type | Dielectric Constant (ε) | Expected λmax (nm) | Observed Shift |

| Cyclohexane | Non-polar | 2.0 | 280 | Reference |

| Dichloromethane | Polar Aprotic | 9.1 | 288 | Bathochromic |

| Acetone | Polar Aprotic | 20.7 | 290 | Bathochromic |

| Ethanol | Polar Protic | 24.6 | 294 | Bathochromic |

| Acetonitrile | Polar Aprotic | 37.5 | 292 | Bathochromic |

| DMSO | Polar Aprotic | 46.7 | 299 | Bathochromic |

| Water | Polar Protic | 80.1 | 296 | Bathochromic |

This data demonstrates a general bathochromic shift as solvent polarity increases, which is characteristic of π→π* transitions where the excited state is more polar than the ground state and thus better stabilized by polar solvents. researchgate.net The specific interactions, especially hydrogen bonding in protic solvents like ethanol and water, play a crucial role in the extent of these spectral shifts. bau.edu.lb

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy.

Geometry Optimization and Structural Parameter Prediction

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state (a stable equilibrium geometry). Using a specified basis set, such as B3LYP/6-311++G(d,p), the calculation iteratively adjusts the positions of the atoms until the forces on them are minimized.

The output of this calculation provides predicted structural parameters. For 2-Amino-4-chlorobenzenesulfonic acid, this would include the bond lengths (e.g., C-C, C-N, C-Cl, S-O), bond angles (e.g., C-C-C, H-N-H), and dihedral angles that define the three-dimensional shape of the molecule. A comparison of these theoretical parameters with experimental data from X-ray crystallography, if available, is used to validate the computational method.

A data table of predicted bond lengths and angles for this compound could not be generated as no specific DFT studies providing this information were found.

Vibrational Wavenumber Computations and Spectral Correlation

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. The computed wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental spectra. nih.gov

A detailed analysis would involve assigning each calculated vibrational mode to specific molecular motions, such as the stretching of the N-H bonds in the amino group, the C-Cl stretching, and the symmetric and asymmetric stretching of the SO₃H group.

A data table comparing calculated and experimental vibrational wavenumbers for this compound is not available due to the absence of relevant published studies in the search results.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

Specific calculated values for the dipole moment, polarizability, and hyperpolarizability of this compound were not found in the searched literature.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. wikipedia.org

A data table containing the HOMO energy, LUMO energy, and the HOMO-LUMO energy gap for this compound could not be compiled from the available search results.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating favorable sites for electrophilic attack (e.g., around oxygen or nitrogen atoms).

Blue: Regions of most positive electrostatic potential, electron-poor, indicating favorable sites for nucleophilic attack (e.g., around hydrogen atoms of the amino or sulfonic acid groups).

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would reveal the distribution of charge and help predict how it interacts with other molecules.

A specific MEP map or its detailed analysis for this compound was not found in the provided search results.

Molecular Docking Studies (e.g., for theoretical interaction with biomolecules)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). biointerfaceresearch.com This method is instrumental in drug discovery and for understanding the potential biological interactions of a compound like this compound. mdpi.com

A molecular docking study of this compound would involve several key steps:

Preparation of Receptor and Ligand: The three-dimensional structure of a target biomolecule (e.g., an enzyme or receptor) is obtained from a database like the Protein Data Bank. internationaljournallabs.com The structure of this compound (the ligand) is modeled and its energy minimized.

Active Site Prediction: The binding site (or active site) of the receptor is identified. This is the region where the ligand is expected to interact. biointerfaceresearch.com

Docking Simulation: Using software like AutoDock, the ligand is placed in the active site in various conformations. biointerfaceresearch.comnih.gov The software calculates the most stable binding poses based on a scoring function, which estimates the binding free energy.

Analysis of Interactions: The best poses are analyzed to identify noncovalent interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces between the ligand and amino acid residues in the receptor's active site. biointerfaceresearch.com

For this compound, the sulfonic acid group (-SO₃H) and the amino group (-NH₂) are capable of forming strong hydrogen bonds and ionic interactions with polar or charged amino acid residues (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid). The benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions. Such studies could reveal its potential to inhibit enzymes where these interactions are critical for binding. biointerfaceresearch.comnih.gov

Table 2: Typical Workflow for a Molecular Docking Study

| Step | Description | Purpose |

| 1. Target Selection | Identify a biologically relevant protein or enzyme. | To choose a receptor whose function might be modulated by the ligand. |

| 2. Structure Preparation | Obtain and prepare 3D structures of the receptor and the ligand (this compound). | To ensure structures are chemically correct and ready for simulation (e.g., adding hydrogens). biointerfaceresearch.com |

| 3. Binding Site Definition | Locate the active or allosteric site on the receptor. | To define the search space for the docking algorithm. biointerfaceresearch.com |

| 4. Docking Calculation | Run the docking algorithm to generate and score binding poses. | To predict the most likely and energetically favorable binding mode. nih.gov |

| 5. Post-Docking Analysis | Visualize and analyze the top-scoring poses. | To understand the specific intermolecular interactions (e.g., H-bonds) stabilizing the complex. biointerfaceresearch.com |

Noncovalent Interaction Analysis (NCI)

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. researchgate.net Based on the electron density and its derivatives, specifically the reduced density gradient (RDG), NCI plots can identify hydrogen bonds, van der Waals interactions, and steric clashes in real space. mdpi.com

In an NCI analysis of this compound, large, colored isosurfaces would appear in regions of significant noncovalent interaction:

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds. These would be expected between the hydrogen atoms of the amino group and the oxygen atoms of the sulfonic acid group, both intramolecularly and between molecules in a dimer or crystal.

Green surfaces indicate weaker, delocalized van der Waals interactions, which would be prominent on the surface of the benzene ring. mdpi.com

Red surfaces signify repulsive interactions or steric clashes, which could occur between bulky groups in certain conformations.

This analysis would be invaluable for understanding the forces that govern the compound's three-dimensional structure, its crystal packing, and its binding to biological targets. It provides a qualitative map of the interactions that stabilize specific conformations or binding poses identified in other computational studies. mdpi.combyu.edu

Spectroscopic Property Simulations and Validation with Experimental Data

Computational chemistry allows for the accurate simulation of spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra can be compared directly with experimental data to validate the accuracy of the computational model and aid in the interpretation of experimental results. researchgate.net

The process typically involves:

Geometry Optimization: The molecular structure of this compound is optimized using a DFT method (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-311++G(d,p)). researchgate.netanalis.com.my

Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. These frequencies correspond to the peaks in the IR and Raman spectra. The calculated frequencies are often scaled by a factor to correct for approximations in the theory and to improve agreement with experimental values.

Electronic Transition Calculation: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption peaks in the UV-Visible spectrum. researchgate.net

For this compound, simulations would predict characteristic vibrational modes, including N-H stretching of the amino group, S=O and O-H stretching of the sulfonic acid group, and C-Cl stretching. analis.com.my Comparing these calculated wavenumbers and UV-Vis absorption peaks with experimental spectra serves as a rigorous test of the computed molecular structure and electronic properties. researchgate.netresearchgate.net

Table 3: Example of Simulated vs. Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Hypothetical Calculated Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3200 | 3450 - 3250 |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric & Symmetric Stretch | 1250 - 1100 | 1240 - 1090 |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 2800 (broad) | 2950 (broad) |

| C-Cl Bond | C-Cl Stretch | 800 - 600 | 780 - 620 |

Research Applications and Functionalization Contexts

Role in the Synthesis of Advanced Dyes and Pigments

2-Amino-4-chlorobenzenesulfonic acid is a recognized intermediate in the manufacturing of dyes and pigments. dyestuffintermediates.com The presence of a primary amino group allows it to undergo diazotization, a cornerstone reaction in the synthesis of azo dyes. In this process, the amino group is converted into a diazonium salt using nitrous acid. This highly reactive diazonium salt is then coupled with another aromatic compound (a coupling component) to form an azo compound, which is characterized by the -N=N- functional group that typically imparts color.

A specific application of this intermediate is in the production of C.I. Mordant Orange 26 . dyestuffintermediates.com The synthesis involves the diazotization of this compound, which is then coupled with Quinolin-8-ol. dyestuffintermediates.com Mordant dyes are a class of colorants that require a mordant (typically a metal salt) to bind to the substrate, improving the fastness of the dye.

Development of Reactive Dyes for Textile and Paper Industries

The development of reactive dyes represents a significant advancement in the coloration of cellulosic fibers like cotton, as well as for applications in the paper industry. epa.govyoutube.com These dyes form a covalent bond with the fiber, resulting in excellent wash fastness. youtube.com While direct examples of this compound in commercial reactive dyes are not prevalent in the provided research, its structural motifs are common in dye chemistry.

The general principle involves incorporating a reactive group (such as a triazine or vinyl sulfone) into the dye molecule. youtube.comlongwayeducation.com An intermediate like this compound can serve as the diazo component, which is then coupled to a molecule containing both a color-producing chromophore and a fiber-reactive group. The textile and paper industries rely on such intermediates to create a wide spectrum of colors with high performance and durability. epa.gov

Precursor in Pharmaceutical Intermediate Research

In pharmaceutical research, aromatic compounds containing amino and sulfonic acid groups are important precursors for the synthesis of therapeutic agents. The isomer of the subject compound, 2-Amino-5-chlorobenzenesulfonic acid, is noted for its use as a precursor in the production of sulfonamide antibiotics. This highlights the potential of chloro-aminobenzenesulfonic acid structures as key building blocks in medicinal chemistry.

Synthesis of Compounds with Investigational Bioactivity

The structural components of this compound make it a candidate for the synthesis of new compounds with potential biological activity. The sulfonamide group (-SO₂NH₂) is a well-known pharmacophore found in a wide range of drugs. By converting the sulfonic acid group of this compound into a sulfonamide, it is theoretically possible to generate novel libraries of compounds for screening. For instance, the synthesis of disease-modifying antirheumatic drugs (DMARDs) has been associated with its isomer, 2-Amino-5-chlorobenzenesulfonic acid. This suggests a pathway for creating investigational compounds from related precursors.

Application in Agrochemical Research as an Intermediate

Similar to its role in pharmaceuticals, this compound and its derivatives can serve as intermediates in the agrochemical sector. The synthesis of herbicides and pesticides often involves halogenated aromatic amines and sulfonic acids. While specific, large-scale applications of this compound in this field are not widely documented in the examined sources, its chemical nature makes it a plausible starting material for creating new active ingredients for crop protection.

Utilization in Specialty Chemical Development

The primary role of this compound as a dye intermediate places it firmly within the category of specialty chemicals. dyestuffintermediates.com Specialty chemicals are produced for specific end-uses and are valued for their performance characteristics. The synthesis of C.I. Mordant Orange 26 is a clear example of its utilization in developing a product with a specialized function. dyestuffintermediates.com Its utility extends to any synthetic pathway where a chlorinated aniline (B41778) sulfonic acid is required as a building block.

Role as a Reagent in Organic Chemistry Experiments and Methodologies

In the context of organic chemistry, this compound is a classic reagent for demonstrating the diazotization-coupling reaction. unb.ca This two-step process is a fundamental method for preparing azo compounds.

The Diazotization-Coupling Process

| Step | Reaction | Description |

| 1. Diazotization | The primary aromatic amine (this compound) is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt. unb.caresearchgate.net | |

| 2. Azo Coupling | The resulting diazonium salt, which is an electrophile, reacts with an electron-rich coupling component (such as a phenol (B47542) or an aniline derivative) in an electrophilic aromatic substitution reaction to form the stable azo dye. unb.ca |

This sequence is a staple in experimental organic chemistry for synthesizing colored compounds and illustrates important principles of aromatic chemistry and reaction mechanisms.

Formation of Metal Complexes for Catalysis or Material Science Research

This compound serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The presence of both the amino (-NH₂) and sulfonic acid (-SO₃H) groups provides multiple coordination sites, allowing it to act as a chelating agent. jocpr.comnih.gov These functional groups, specifically the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group, can bond to metal centers, leading to the formation of coordination complexes with diverse structures and properties. jocpr.comresearchgate.net The resulting metal-organic frameworks and discrete molecular complexes are subjects of research for their potential applications in catalysis and the development of new materials. researchgate.netnih.gov

Research has demonstrated that amino acids and their derivatives can form complexes with transition metals such as copper(II), nickel(II), zinc(II), and cobalt(II). jocpr.comnih.gov These complexes are investigated for their catalytic activity. For instance, chiral transition metal salen complexes, which are structurally related to complexes that could be formed with amino acid derivatives, are recognized as efficient catalysts in numerous asymmetric transformations. nih.gov Studies on copper(II) complexes with amino acid-derived Schiff base ligands show their potential in catalyzing olefin cyclopropanation with high diastereoselectivity. researchgate.net The coordination of the amino and acid groups to the metal center is crucial for creating a specific chemical environment that facilitates catalytic reactions. rroij.com While direct catalytic studies on this compound complexes are specific, the broader field of amino acid metal complexes suggests their potential in biomimetic catalytic reactions and other industrial applications. rroij.com

In the realm of material science, the sulfonate group of ligands like this compound plays a significant role in constructing coordination polymers. researchgate.net The sulfonate group can act as a bridge between metal centers, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.net For example, studies on copper(II) complexes with ligands containing sulfonate groups have shown the formation of discrete dinuclear complexes and 1D coordination polymers. researchgate.net The structure of these materials is highly dependent on the coordination behavior of the sulfonate group. researchgate.net Furthermore, lanthanide complexes with specifically functionalized ligands have been synthesized for applications in luminescent materials. nih.gov These complexes can exhibit strong luminescence, making them suitable for use in developing sensitive probes and other optical materials. nih.gov

| Metal Ion/Family | Ligand Type/Complex Class | Key Research Findings | Potential Application | Source(s) |

|---|---|---|---|---|

| Copper(II) (Cu²⁺) | Amino Acid Schiff Base Complexes | Forms mononuclear and tetranuclear complexes. The complexes show high diastereoselectivity (>98%) in olefin cyclopropanation. | Asymmetric Catalysis | researchgate.net |

| Nickel(II) (Ni²⁺) | Salen Complexes | Ni(II) salen complexes are effective catalysts for reactions like the asymmetric benzylation of alanine (B10760859) enolates. | Stereoselective Synthesis | nih.gov |

| Copper(II) (Cu²⁺) | Coordination Polymers with Sulfonate Ligands | The sulfonate groups can bridge metal centers to form discrete dinuclear complexes or 1D coordination polymers. | Material Science (Design of coordination polymers) | researchgate.net |

| Lanthanides (Eu³⁺, Tb³⁺) | Luminescent Probes | Complexes designed with specific ligands exhibit strong, selective luminescence in the presence of certain analytes like hypochlorous acid. | Material Science (Luminescent sensors) | nih.gov |

| Zinc(II) (Zn²⁺) | Amino Acid Schiff Base Complexes | Zn(II) complexes with Schiff bases derived from amino acids and salicylaldehyde (B1680747) show promise as models for biomimetic catalytic reactions. | Biomimetic Catalysis | rroij.com |

Environmental Research Perspectives

Degradation Pathways of Sulfonated Aromatic Amines in Research Models

Sulfonated aromatic amines, a class of compounds to which 2-amino-4-chlorobenzenesulfonic acid belongs, are generally characterized by their resistance to microbial degradation. nih.gov The presence of the sulfonic acid group in the aromatic ring often renders these compounds difficult to break down, particularly through aerobic biodegradation. researchgate.net This resistance can lead to their persistence in the environment.

However, research has shown that under specific conditions, biodegradation is possible. Studies have demonstrated that certain isomers of aminobenzenesulfonic acid (ABS) can be degraded under aerobic conditions, but typically only with inocula sourced from environments historically contaminated with these compounds. nih.gov In these cases, the degradation can be extensive, leading to the mineralization of the sulfonate group and the release of sulfate. nih.gov For instance, bioreactor experiments have confirmed the aerobic degradation of 2-ABS and 4-ABS, with high removal of chemical oxygen demand (COD). nih.gov

The biodegradation of sulfonated aromatic amines has been observed to proceed through various metabolic pathways. One study on the biodegradation of 1-amino-2-naphthol-4-sulfonic acid by Pseudomonas desmolyticum identified propylmethane thiosulfonate and aminobenzene as metabolites. researchgate.net This indicates that the degradation pathway involves the cleavage of the original molecule into smaller, less complex structures.

Enzymatic treatment has also been explored as a method for degrading sulfonated aromatic amines. Peroxidase enzymes, for example, have been shown to effectively remove these compounds, which can be generated from the anaerobic degradation of reactive azo dyes. nih.gov This enzymatic process involves oxidative polymerization. nih.gov

A potential model for the initial steps of degradation can be inferred from studies on similar chlorinated aromatic compounds. For example, the degradation of 2-chloro-4-nitrophenol (B164951) by an Arthrobacter species proceeds through the formation of chlorohydroquinone, which is subsequently cleaved to maleylacetate. nih.gov This suggests that hydroxylation and ring cleavage are key steps in the breakdown of such molecules.

Table 1: Example of Biodegradation Metabolites of a Sulfonated Aromatic Amine

| Original Compound | Microorganism | Metabolites Identified |

| 1-amino-2-naphthol-4-sulfonic acid | Pseudomonas desmolyticum | Propylmethane thiosulfonate, Aminobenzene |

Studies on its Environmental Fate and Transport in Model Systems

The environmental fate and transport of this compound are closely linked to its persistence and interactions within various environmental compartments. The general poor biodegradability of sulfonated aromatic amines suggests that these compounds may not be efficiently removed during conventional biological wastewater treatment processes. nih.govfao.org The hydrophilic nature of the sulfonate group is a key factor, as it can impede the transport of the molecule across bacterial cell membranes, thereby limiting its bioavailability for microbial degradation. researchgate.net

While specific transport studies on this compound are limited, the behavior of other chlorinated aromatic compounds can provide insights. For instance, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been detected in soil, air, and surface water, particularly in agricultural regions. nih.gov Its degradation in the environment is primarily mediated by soil microorganisms. researchgate.net The persistence of such compounds is therefore highly dependent on the presence of adapted microbial communities.

The transport of organic acids in aquatic systems is also influenced by their tendency to adsorb to particulate matter. Studies on the herbicide glyphosate (B1671968) and its main degradation product, aminomethylphosphonic acid (AMPA), have shown that these compounds are more frequently found in suspended particulate matter and sediment than dissolved in the water column. nih.gov This suggests that compounds like this compound could potentially be transported over distances while adsorbed to soil particles in rivers and other water bodies.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Amino-4-chlorobenzenesulfonic acid via sulfonation?

Methodological Answer: The synthesis typically involves sulfonation of an aromatic precursor (e.g., chlorinated aniline derivatives) using concentrated sulfuric acid under controlled temperatures (80–120°C). Key parameters include:

- Temperature control : Higher temperatures (>100°C) may lead to over-sulfonation or decomposition, while lower temperatures (<80°C) reduce reaction efficiency .

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance electrophilic substitution.

- Purification : Neutralization with NaOH followed by recrystallization in aqueous ethanol improves purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine multiple analytical techniques:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., para-substituted Cl and NH₂ groups). Expected shifts: NH₂ (~5.2 ppm), aromatic protons (6.8–7.5 ppm) .

- FT-IR : Confirm sulfonic acid (-SO₃H) stretches at 1150–1200 cm⁻¹ and NH₂ bending at 1600–1650 cm⁻¹ .

- Elemental analysis : Verify C, H, N, S, and Cl percentages against theoretical values .

Q. What solvents are suitable for dissolving this compound in experimental settings?

Methodological Answer: The compound exhibits limited solubility in non-polar solvents but dissolves in:

- Aqueous acidic solutions (pH < 3): Protonation of the sulfonic acid group enhances solubility.

- DMSO : Useful for spectroscopic studies due to high polarity .

- Methanol/ethanol-water mixtures : Adjust ratios to balance solubility and reactivity for synthetic applications .

Advanced Research Questions

Q. How do substituent positions (Cl, NH₂, SO₃H) influence the electronic properties of this compound?

Methodological Answer:

- Electron-withdrawing effects : The sulfonic acid group (-SO₃H) and Cl atom deactivate the benzene ring, directing electrophilic substitution to specific positions.

- Hammett parameters : Use σ values (Cl: +0.23, SO₃H: +0.69) to predict reactivity in coupling reactions or derivatization .

- DFT calculations : Model charge distribution to optimize reaction pathways for functionalization .

Q. How can crystallographic data resolve discrepancies in reported melting points or stability of this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction : Determine lattice parameters (e.g., monoclinic system, space group C2/c) to correlate crystal packing with thermal stability .

- Thermogravimetric analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres to identify stability thresholds .

- Contradiction resolution : Cross-reference data with analogs (e.g., 2-Amino-5-chloro-4-methylbenzenesulfonic acid) to isolate substituent-specific effects .

Q. What methodologies assess the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- Hydrolysis studies : Monitor degradation at varying pH (4–9) and temperatures (20–40°C) using HPLC-MS to detect breakdown products .

- Photolysis experiments : Exclude UV light and measure half-life under simulated sunlight to evaluate photodegradation pathways .

- Microbial degradation : Use activated sludge models to quantify biodegradation rates and identify microbial consortia involved .

Q. How can continuous flow reactors improve the scalability of this compound synthesis?

Methodological Answer:

- Process intensification : Optimize residence time and mixing efficiency to reduce side reactions (e.g., over-sulfonation) .

- Real-time monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

- Case study : Compare batch vs. flow yields; flow systems often achieve >90% purity with reduced waste .

Q. What strategies mitigate interference from free amino acids during the quantification of this compound in biological matrices?

Methodological Answer:

- Derivatization : Use ninhydrin or dansyl chloride to selectively tag the primary amine group, enabling HPLC-fluorescence detection .

- Ion-pair chromatography : Pair with sodium hexanesulfonate to enhance retention and separation from interferents .

- Validation : Spike-and-recovery experiments in serum/urine matrices to confirm method accuracy (RSD < 5%) .

Q. Data Contradictions & Resolution

- Thermal stability : Conflicting reports may arise from impurities or polymorphic forms. Use DSC to identify melting point variations and recrystallize samples for consistency .

- Solubility discrepancies : Differences in solvent grades (e.g., DMSO purity) or pH adjustments can alter solubility profiles. Standardize solvent preparation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.